molecular formula C19H21NO3 B4196770 4-(2,3-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone

4-(2,3-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4196770
M. Wt: 311.4 g/mol
InChI Key: DPVLJLLQVNUPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone, commonly known as DMQX, is a synthetic compound that has been widely used in scientific research. DMQX is a potent antagonist of ionotropic glutamate receptors, specifically the AMPA subtype.

Mechanism of Action

DMQX acts as a competitive antagonist of AMPA receptors, specifically targeting the glutamate binding site. By blocking the activity of these receptors, DMQX reduces the excitatory neurotransmission in the brain, leading to a range of physiological and behavioral effects.
Biochemical and Physiological Effects
DMQX has been shown to have a range of biochemical and physiological effects, including reducing synaptic transmission, decreasing seizure activity, and modulating synaptic plasticity. In animal studies, DMQX has been shown to reduce the frequency and amplitude of excitatory postsynaptic currents, decrease the incidence and severity of seizures, and impair spatial learning and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMQX is its high potency and selectivity for AMPA receptors, making it an ideal tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of DMQX is its short half-life, which can make it difficult to use in long-term studies. Additionally, DMQX can have off-target effects on other ionotropic glutamate receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving DMQX, including investigating its role in synaptic plasticity, exploring its potential therapeutic applications in neurological disorders, and developing more selective and potent AMPA receptor antagonists. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of DMQX on AMPA receptors and to optimize its pharmacokinetic properties for use in clinical settings.
Conclusion
DMQX is a potent and selective antagonist of AMPA receptors that has been extensively used in scientific research to study the role of these receptors in various physiological and pathological processes. Despite its limitations, DMQX remains an important tool for investigating the molecular and cellular mechanisms underlying synaptic transmission and plasticity, as well as for developing novel therapeutics for neurological disorders.

Scientific Research Applications

DMQX has been extensively used in scientific research to study the role of AMPA receptors in the central nervous system. AMPA receptors are known to play a critical role in synaptic transmission and plasticity, and their dysfunction has been implicated in several neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. DMQX has been used to block AMPA receptors in animal models to investigate the role of these receptors in various physiological and pathological processes.

properties

IUPAC Name

4-(2,3-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-11-8-9-13-15(10-17(21)20-18(13)12(11)2)14-6-5-7-16(22-3)19(14)23-4/h5-9,15H,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVLJLLQVNUPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=C(C(=CC=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,3-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
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4-(2,3-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
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4-(2,3-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
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4-(2,3-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
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4-(2,3-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 6
4-(2,3-dimethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone

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